Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate
Description
Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a tert-butyl group. These structural features contribute to its reactivity and utility in synthetic chemistry and other scientific disciplines.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-24(30)28-13-12-21(26)22(14-28)27-23(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-22H,12-15,26H2,1-3H3,(H,27,29)/t21-,22+/m0/s1 |
InChI Key |
OHZYQOUWPAVPGO-FCHUYYIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group is added through a tert-butylation reaction using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-(3R,4S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate can be compared with other similar compounds, such as:
- Rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
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